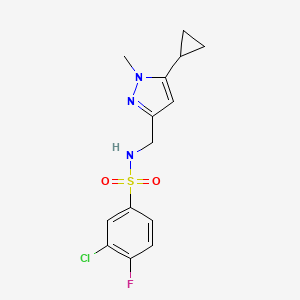

3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClFN3O2S/c1-19-14(9-2-3-9)6-10(18-19)8-17-22(20,21)11-4-5-13(16)12(15)7-11/h4-7,9,17H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYMFDUBFFFZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.

Sulfonamide formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Chlorination and fluorination: The final steps involve selective chlorination and fluorination reactions using reagents like thionyl chloride and fluorinating agents respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its potential bioactivity.

Medicine

In medicinal chemistry, 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide could be investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is compared to pyrazole- and sulfonamide-containing derivatives (Table 1). Key differences include:

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- Melting Points : Pyrazole-carboxamides (e.g., 3a–3d ) exhibit melting points between 123–183°C, influenced by substituent polarity . The target compound’s cyclopropyl group may lower its melting point compared to aryl-substituted analogs due to reduced crystallinity.

- Spectroscopic Data : The ^1H-NMR of 3d (C21H14ClFN6O) shows aromatic proton signals at δ 7.51–7.21 ppm, similar to the target compound’s expected benzenesulfonamide signals .

Biological Activity

3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential antitumor properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Chloro group at the 3-position.

- Pyrazole moiety with a cyclopropyl group at the 5-position.

- Fluorobenzenesulfonamide core.

This structural arrangement is believed to enhance its interaction with biological targets, particularly in cancer treatment.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2) with an IC50 value of approximately 290 nM , suggesting effective modulation of cell cycle progression, which is crucial for cancer cell proliferation .

The compound's mechanism primarily involves:

- Inhibition of CDK2 : This enzyme plays a pivotal role in regulating the cell cycle. By inhibiting CDK2, the compound can prevent the transition from G1 to S phase, thereby halting cell division.

- Selective Targeting : The unique structural features may confer selectivity towards certain pathways involved in tumor growth .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)phenyl)nicotinamide | Contains a pyrazole moiety; different substitutions | Similar antitumor activity |

| N-(5-cyclopropyl-1H-pyrazol-3-Yl)Benzamide | Pyrazole attached to benzamide | Investigated for kinase inhibition |

| 2,4-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-Yl)benzamide | Chlorinated benzamide structure | Potentially similar biological effects |

Case Studies and Research Findings

Several studies have focused on evaluating the efficacy of this compound against various cancer cell lines. For instance:

- Study on CDK Inhibition : A study demonstrated significant inhibition of CDK2 activity in vitro, correlating with reduced proliferation rates in cancer cell lines .

- Selectivity Studies : Further investigations revealed that the compound selectively targets tumor cells while sparing normal cells, highlighting its potential for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.